1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane
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Overview
Description
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C16H28N4O3 and a molecular weight of 324.42 g/mol . This compound features a unique structure that includes a morpholine ring, a piperazine ring, and an azepane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinylcarbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound to form the morpholinylcarbonyl intermediate.
Formation of the Piperazinylcarbonyl Intermediate: The morpholinylcarbonyl intermediate is then reacted with piperazine to form the piperazinylcarbonyl intermediate.
Cyclization to Form Azepane: Finally, the piperazinylcarbonyl intermediate undergoes cyclization to form the azepane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane can be compared with other similar compounds, such as:
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}hexane: Similar structure but with a hexane ring instead of an azepane ring.
1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}octane: Similar structure but with an octane ring instead of an azepane ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of morpholine, piperazine, and azepane rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
azepan-1-yl-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c21-15(17-5-3-1-2-4-6-17)18-7-9-19(10-8-18)16(22)20-11-13-23-14-12-20/h1-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRNBVTDOVKIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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